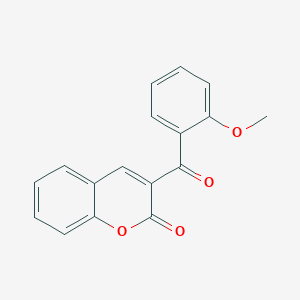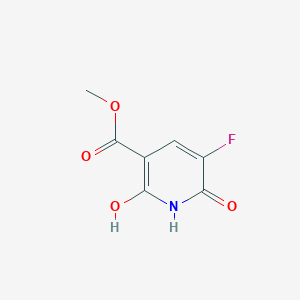
Methyl 5-fluoro-2,6-dihydroxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2,6-dihydroxynicotinate is a chemical compound with the molecular formula C7H6FNO4 and a molecular weight of 187.13 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and hydroxyl groups at the 2- and 6-positions
Mechanism of Action
Target of Action
Methyl 5-fluoro-2,6-dihydroxynicotinate, a benzimidazole derivative, primarily targets the microtubule assembly in cancer cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis and intracellular transport.
Mode of Action
This compound interferes with the polymerization of tubulin, a protein that forms the microtubules . By disrupting the formation of microtubules, it induces mitotic arrest, leading to the formation of multi-nucleated cells and unsegregated chromosomes . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s action on microtubule assembly affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This leads to a prolonged G2/M phase of the cell cycle and eventually to cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By disrupting microtubule assembly and inducing mitotic arrest, it can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins in the cell can influence the compound’s efficacy.
Preparation Methods
The synthesis of Methyl 5-fluoro-2,6-dihydroxynicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with methanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl 5-fluoro-2,6-dihydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-fluoro-2,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinic acid derivatives are effective.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Methyl 5-fluoro-2,6-dihydroxynicotinate can be compared with other similar compounds, such as:
2,6-Dihydroxynicotinate: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluorouracil: A well-known anticancer agent that also contains a fluorine atom, but with a different structure and mechanism of action.
Fluoroimidazoles: Compounds with similar fluorine substitution, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-4(8)6(11)9-5(3)10/h2H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQAJJFUBORSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
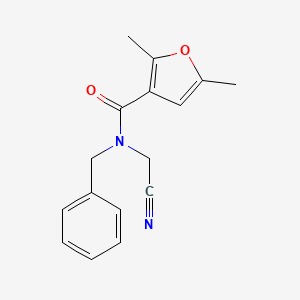
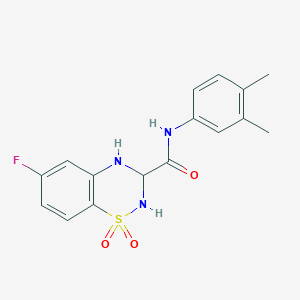
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)
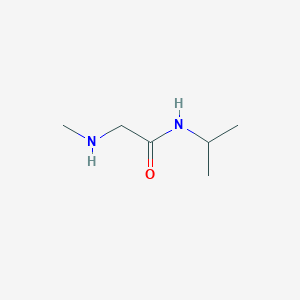
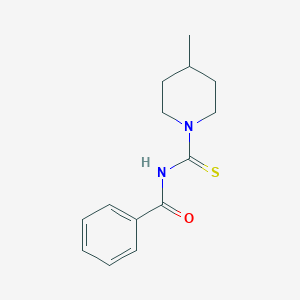
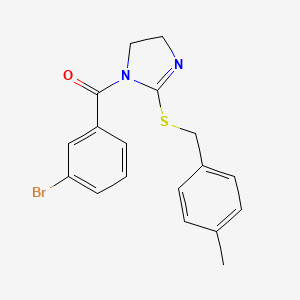
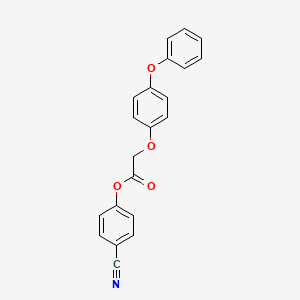

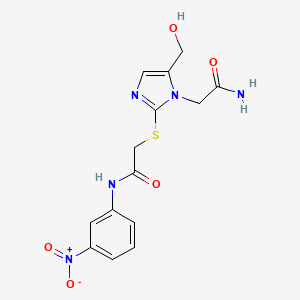

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)
